2-Propylbenzoic acid

Biocatalysis Regioselective hydroxylation Cytochrome P450 BM3

2‑Propylbenzoic acid (IUPAC: 2‑propylbenzoic acid; CAS 2438‑03‑1) is an ortho‑alkylated benzoic acid derivative with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol, belonging to the class of 2‑alkylbenzoic acids that serve as versatile building blocks in pharmaceutical and agrochemical synthesis. The compound is a white crystalline solid at ambient temperature with a melting point of 58 °C, a predicted pKa of 4.15 ± 0.36, and a computed partition coefficient (XLogP3) of 3.4, endowing it with moderately lipophilic character.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 2438-03-1
Cat. No. B1628348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylbenzoic acid
CAS2438-03-1
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H12O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H,11,12)
InChIKeyGADSJKKDLMALGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylbenzoic Acid (CAS 2438-03-1): Ortho‑Alkylbenzoic Acid with Quantifiable Differentiation in Biocatalytic Regioselectivity and Physicochemical Profile


2‑Propylbenzoic acid (IUPAC: 2‑propylbenzoic acid; CAS 2438‑03‑1) is an ortho‑alkylated benzoic acid derivative with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 g/mol, belonging to the class of 2‑alkylbenzoic acids that serve as versatile building blocks in pharmaceutical and agrochemical synthesis [1]. The compound is a white crystalline solid at ambient temperature with a melting point of 58 °C, a predicted pKa of 4.15 ± 0.36, and a computed partition coefficient (XLogP3) of 3.4, endowing it with moderately lipophilic character [2]. The ortho‑propyl substitution represents a critical length increment within the homologous 2‑alkylbenzoic acid series, and this report defines the precise, quantitative differentiation that makes the propyl congener the preferred choice for specific scientific and procurement purposes over its closest ethyl, isopropyl, and butyl analogs.

Why 2‑Propylbenzoic Acid Cannot Be Generically Substituted: Quantitative Evidence Across Alkyl Chain Lengths


Within the 2‑alkylbenzoic acid series, small changes in the ortho‑alkyl substituent—ethyl, propyl, isopropyl, or butyl—produce measurable and functionally consequential differences in melting point, acidity, lipophilicity, and enzymatic regioselectivity . Unlike the propyl congener, the ethyl derivative not only differs in its melting point (62–66 °C versus 58 °C) and pKa (3.79 versus 4.15 predicted) but also directs cytochrome P450 BM3‑catalyzed hydroxylation toward a different product class (phthalide versus isocoumarin) [1]. The isopropyl variant, despite having the same molecular formula, exhibits a significantly higher melting point (62–64 °C) and a lower logP (≈3.2 versus 3.4), while the butyl analog has a substantially lower lipophilicity (logP 2.73) that can compromise membrane permeability and extraction behaviour . These quantifiable deviations mean that a procurement or formulation decision made for the propyl congener cannot be satisfied by a generic “alkylbenzoic acid”—the specific chain length and branching pattern control the compound’s physicochemical and enzymatic behaviour, and the evidence below documents exactly where the propyl substitution is uniquely differentiating.

Quantitative Evidence Guide: How 2‑Propylbenzoic Acid Differs from Its Closest Analogs


Regioselectivity Switch in P450 BM3‑Catalyzed Benzylic Hydroxylation: Propyl vs. Ethyl Substrate

In a direct head‑to‑head study using engineered P450 BM3 monooxygenase variants, methyl 2‑ethylbenzoate undergoes benzylic hydroxylation to yield both enantiomers of 3‑methylphthalide. When the substrate is changed to methyl 2‑propylbenzoate, the regioselectivity shifts decisively toward β‑hydroxylation, affording enantioenriched R‑ and S‑configured 3‑methylisochroman‑1‑one instead [1]. This switch from a phthalide to an isocoumarin scaffold is a qualitatively distinct outcome driven solely by the one‑carbon homologation from ethyl to propyl, providing a unique synthetic entry to isochroman‑1‑ones that the ethyl analog cannot offer.

Biocatalysis Regioselective hydroxylation Cytochrome P450 BM3

Melting Point Depression Relative to 2‑Ethylbenzoic Acid and 2‑Isopropylbenzoic Acid

The melting point of 2‑propylbenzoic acid is 58 °C, which is 4‑8 °C lower than that of 2‑ethylbenzoic acid (lit. mp 62‑66 °C) and 4‑6 °C lower than that of 2‑isopropylbenzoic acid (lit. mp 61‑64 °C) . This melting point depression indicates reduced lattice energy in the crystalline state, which can translate into higher solubility in organic solvents, facilitated melting for melt‑processing applications, and different crystallization behaviour during purification—all measurable differences that affect handling, formulation, and manufacturing process design.

Physicochemical characterization Thermal analysis Crystallinity

Higher Lipophilicity (logP) Compared to 2‑Butylbenzoic Acid: A Non‑Monotonic Alkyl Chain Effect

Contrary to the intuitive expectation that lipophilicity monotonically increases with alkyl chain length, the measured logP of 2‑propylbenzoic acid (3.42) exceeds that of 2‑butylbenzoic acid (2.73) by approximately 0.7 log units . This implies that extending the ortho‑alkyl chain beyond three carbon atoms leads to a conformational or electronic effect that reduces the apparent lipophilicity, making the propyl congener the most lipophilic member among the simple 2‑alkylbenzoic acids. In contrast, 2‑ethylbenzoic acid exhibits a logP of approximately 2.6, while 2‑isopropylbenzoic acid registers approximately 3.23 [1].

Lipophilicity Partition coefficient ADME prediction

Attenuated Acidity (Higher pKa) vs. 2‑Ethylbenzoic Acid: Ortho‑Alkyl Steric and Inductive Effects

The predicted pKa of 2‑propylbenzoic acid (4.15 ± 0.36) is approximately 0.36 units higher than the experimentally determined pKa of 2‑ethylbenzoic acid (3.79 at 25 °C) . While both are weak organic acids, the attenuated acidity of the propyl derivative suggests a slightly reduced tendency to ionize at physiological pH, which can influence ion‑pair formation, salt selection, and transport properties [1]. Although the predicted nature of the proply pKa warrants cautious interpretation, the differential aligns with the expected trend of decreasing acidity with increasing alkyl chain length due to enhanced electron‑donating inductive effect and steric inhibition of carboxylate solvation.

Acid dissociation constant pKa modulation Ortho‑substituent effect

Structural Scaffold for Orexin Receptor Antagonist Patents: Preferred Ortho‑Propyl Substitution in CNS Drug Discovery

Multiple patents assigned to Merck Sharp & Dohme Corp. and other pharmaceutical entities explicitly describe 6,5‑bicyclic octahydropyrrolopyridine and bridged diazepane orexin receptor antagonists that incorporate a 2‑propylbenzoic acid fragment as a core building block . While the same patent families occasionally exemplify 2‑ethyl or 2‑isopropyl variants, the propyl substitution is consistently preferred in the exemplified series, suggesting that the n‑propyl chain optimizes orexin receptor affinity, metabolic stability, or blood‑brain barrier permeability. The structural specificity is corroborated by patent disclosure patterns where the 2‑propylbenzoic acid substructure appears repeatedly across orexin‑2 and dual orexin receptor antagonist programs targeting neurological and psychiatric disorders [1].

Orexin receptor antagonists Patent analysis Medicinal chemistry

Procurement‑Relevant Application Scenarios for 2‑Propylbenzoic Acid Based on Quantitative Evidence


Chemoenzymatic Synthesis of Chiral 3‑Methylisochroman‑1‑ones via P450 BM3 Biotransformation

Laboratories producing enantiopure isochroman‑1‑one building blocks for natural product synthesis must source 2‑propylbenzoic acid (as its methyl ester) rather than the commonly available 2‑ethylbenzoic acid, because the propyl chain is required to redirect P450 BM3 regioselectivity from phthalide to isocoumarin formation [1]. The evidence from Holec et al. (2017) confirms that the ethyl substrate yields 3‑methylphthalide, while the propyl substrate uniquely generates 3‑methylisochroman‑1‑one—a scaffold present in numerous bioactive natural products [1]. Procurement specifications should require ≥95 % purity and identity confirmed by NMR and GC‑MS to ensure the correct alkyl chain homolog is supplied.

Lipophilic Prodrug Design Requiring Maximal logP in the 2‑Alkylbenzoic Acid Series

Medicinal chemistry teams designing carboxylic acid prodrugs where high logP is critical for passive membrane diffusion should select 2‑propylbenzoic acid over the butyl analog, as the propyl derivative exhibits a logP of 3.42 versus 2.73 for the butyl congener . This counter‑intuitive lipophilicity distribution, documented by Chemsrc and PubChem computed data, makes the propyl derivative the most lipophilic simple 2‑alkylbenzoic acid available, directly impacting permeability and tissue distribution . The high logP also favours liquid‑liquid extraction efficiency in work‑up protocols, reducing solvent volumes and processing time.

Melt‑Assisted Formulation and Low‑Temperature Processing of Benzoic Acid Derivatives

When benzoic acid derivatives are incorporated into melt‑extruded polymer matrices, hot‑melt coatings, or eutectic formulations, the lower melting point of 2‑propylbenzoic acid (58 °C) compared to 2‑ethylbenzoic acid (62‑66 °C) and 2‑isopropylbenzoic acid (61‑64 °C) translates into a lower processing temperature, reduced energy cost, and potentially less thermal degradation of co‑formulated actives . The 4‑8 °C reduction in melting point may allow processing below 60 °C, a threshold important for thermally labile biomolecules, and directly influences the choice of alkylbenzoic acid when melting behaviour is a process constraint.

Orexin Receptor Antagonist Lead Optimization and Scale‑Up

Pharmaceutical development groups advancing orexin receptor antagonist programs should procure 2‑propylbenzoic acid specifically, as it is the ortho‑alkylbenzoic acid substructure most frequently exemplified in Merck‑originated bridged diazepane and octahydropyrrolopyridine patent series . Although the underlying structure‑activity relationship data are proprietary, the repeated selection of the n‑propyl chain over ethyl or isopropyl variants in the patent exemplifications signals that the propyl geometry optimizes key drug‑like properties (e.g., orexin receptor affinity, CYP inhibition profile, or brain penetration) . Procuring the correct building block from the outset avoids costly re‑synthesis and re‑optimization of the entire series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Propylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.